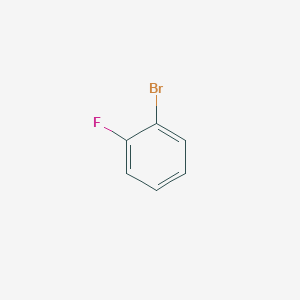

1-Bromo-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59696. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBFGUBXWMIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061459 | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-85-1 | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-fluorobenzene

CAS Number: 1072-85-1

This technical guide provides a comprehensive overview of 1-Bromo-2-fluorobenzene, a key organohalogen intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science. This document details its chemical and physical properties, safety information, synthesis protocols, key reactions, and spectroscopic data.

Chemical and Physical Properties

This compound is a colorless liquid with an aromatic odor.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1072-85-1 | [1][2][3] |

| Molecular Formula | C₆H₄BrF | [1][2][3] |

| Molecular Weight | 175.00 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 155-157 °C | [4][5] |

| Melting Point | -8 °C | [4][5] |

| Density | 1.601 g/mL at 25 °C | [4][5] |

| Solubility | Insoluble in water | [6] |

| Refractive Index (n20/D) | 1.534 | [4][5] |

| Flash Point | 43 °C (109 °F) | [6] |

Safety and Handling

This compound is a flammable liquid and vapor.[7][8] It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Hazard Statements (GHS):

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7][8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Store in a cool, dry, and well-ventilated place.[6]

Synthesis

A common and efficient method for the synthesis of this compound is a modification of the Schiemann reaction, starting from o-bromoaniline.[11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.[11]

Materials:

-

o-Bromoaniline

-

12N Hydrochloric acid

-

Sodium nitrite (B80452)

-

65% Hexafluorophosphoric acid

-

Ether

-

10% Aqueous sodium carbonate

-

Methylene (B1212753) chloride

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a 2-L three-necked flask equipped with a stirrer and thermometer, a solution of 95 mL of 12N hydrochloric acid in 650 mL of water is added with stirring to 60 g (0.35 mole) of o-bromoaniline. The mixture is heated on a steam bath to effect dissolution. The solution is then cooled to -5° to -10°C using an ice-salt bath. A solution of 29 g (0.42 mole) of sodium nitrite in 75 mL of water is added dropwise with stirring, maintaining the temperature below -5°C. The completion of diazotization is confirmed by a positive test with starch-iodide paper.

-

Precipitation of the Diazonium Salt: To the cold diazonium salt solution, 74 mL (0.60 mole) of 65% hexafluorophosphoric acid is added in one portion with vigorous stirring. The mixture is stirred for an additional 30 minutes in the cold bath. The precipitated o-bromobenzenediazonium (B15506850) hexafluorophosphate (B91526) is collected by filtration on a Büchner funnel.

-

Washing and Drying: The collected salt is washed on the funnel with 300 mL of cold water, followed by a solution of 80 mL of methanol in 320 mL of ether. The salt is partially dried by drawing air through the funnel for 2 hours and then completely dried under vacuum.

-

Thermal Decomposition: The dried diazonium salt is placed in a flask and heated gently to initiate decomposition. The decomposition should be controlled by intermittent heating.

-

Work-up and Purification: The flask is cooled to room temperature, and 400 mL of 10% aqueous sodium carbonate is slowly added. The mixture is then steam-distilled until no more oily product is observed in the distillate. The organic layer is separated, and the aqueous layer is extracted three times with 50 mL portions of methylene chloride. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by distillation to yield colorless this compound (boiling point: 156-157 °C at 760 mmHg).[11]

Caption: Synthesis of this compound via a modified Schiemann reaction.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of the bromine and fluorine substituents. It is a key precursor for the generation of benzyne (B1209423) and is widely used in cross-coupling reactions.

Benzyne Formation and Diels-Alder Reaction

Treatment of this compound with a strong base or an organometallic reagent, such as magnesium, leads to the formation of a highly reactive benzyne intermediate.[3] This intermediate readily undergoes cycloaddition reactions, such as the Diels-Alder reaction with dienes like furan (B31954).[3]

Materials:

-

This compound

-

Magnesium turnings

-

Furan

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of this compound in anhydrous ether or THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming.

-

Benzyne Formation and Trapping: Once the Grignard reagent formation is initiated, add an excess of furan to the reaction mixture. The Grignard reagent will eliminate magnesium bromide fluoride (B91410) to form the benzyne intermediate in situ. The benzyne will then be trapped by furan in a [4+2] cycloaddition reaction.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography.

Caption: Formation of benzyne from this compound and its subsequent Diels-Alder reaction with furan.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in this compound can be selectively replaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science.[12][13]

This is a general protocol that can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition and Degassing: Add the degassed solvent to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a monobrominated compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M+): The molecular ion peaks are observed at m/z 174 and 176, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[6]

-

Major Fragments: A significant fragment is observed at m/z 95, which corresponds to the loss of the bromine atom, resulting in a fluorophenyl cation.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Interpretation of the IR Spectrum:

-

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations appear in the region of 1600-1450 cm⁻¹.

-

C-F stretching: The C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

-

C-Br stretching: The C-Br stretching vibration is typically found in the fingerprint region, below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of the atoms in the molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) due to the coupling of the protons with each other and with the fluorine atom.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene (B151609) ring. The carbon atoms attached to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom. The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant, while the other carbons will show smaller two-, three-, and four-bond couplings.

Note: For detailed and specific peak assignments and coupling constants, it is recommended to consult specialized spectral databases.

This technical guide provides a solid foundation for understanding the properties, synthesis, and reactivity of this compound. For any specific application, further consultation of the primary literature is recommended.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solved e. The 300 MHz 'H NMR spectrum of | Chegg.com [chegg.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-2-fluorobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1072-85-1). It includes key data, experimental protocols, and reaction mechanisms relevant to its application in research and development, particularly within the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with an aromatic odor.[1][2][3] It is a halogenated monoaromatic compound widely used as a key intermediate in organic synthesis.[1][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrF | [3][4][5] |

| Molecular Weight | 175.00 g/mol | [1][3][6] |

| Density | 1.601 g/mL at 25°C | [3][4] |

| Melting Point | -8°C | [3][4] |

| Boiling Point | 155-157°C (at 760 mmHg) | [3][4] |

| 58-59°C (at 17 mmHg) | [7] | |

| 78-82°C (at 50 mmHg) | [4] | |

| Flash Point | 43°C (110°F) / 48°C (118.4°F) - closed cup | [4] |

| Water Solubility | Insoluble (0.35 g/L) | [2][4] |

| Vapor Pressure | 4.67 mmHg at 25°C | [4] |

| Refractive Index | n20/D 1.534 | [3] |

Synthesis and Purification Protocols

A common and effective method for the preparation of this compound is a modified Schiemann reaction starting from o-bromoaniline.[7] This procedure generally provides better yields than the traditional Schiemann reaction.[7]

Experimental Protocol: Modified Schiemann Reaction[7]

This protocol outlines the synthesis of this compound from o-bromoaniline.

-

Diazotization:

-

A solution of o-bromoaniline (0.35 mole) is prepared in a 2-liter three-necked flask with a solution of 12N hydrochloric acid (95 ml) in water (650 ml), heated on a steam bath to facilitate dissolution.[7]

-

The solution is then cooled, and a solution of sodium nitrite (B80452) (0.42 mole) in water (75 ml) is added to perform the diazotization, forming o-bromobenzenediazonium (B15506850) chloride.[7]

-

-

Precipitation of Diazonium Hexafluorophosphate (B91526):

-

Isolation and Washing:

-

The precipitated salt is collected on a Büchner funnel and washed with cold water (300 ml), followed by a solution of methanol (B129727) (80 ml) in ether (320 ml).[7]

-

The salt is partially dried by drawing air through the funnel for 2 hours.[7]

-

-

Thermal Decomposition:

-

The dried o-bromobenzenediazonium hexafluorophosphate is transferred to a flask and heated, leading to its decomposition and the formation of this compound.

-

-

Purification by Steam Distillation:

-

The flask is cooled, and a 10% aqueous sodium carbonate solution (400 ml) is added slowly through the condenser.[7]

-

The mixture is then steam-distilled until no more oil is visible in the distillate.[7]

-

The heavier-than-water oil is separated, and the aqueous layer is extracted three times with 50-ml portions of methylene (B1212753) chloride.[7]

-

The combined oil and extracts are dried over anhydrous sodium sulfate (B86663) and distilled to yield pure, colorless this compound.[7]

-

Caption: Synthesis workflow via modified Schiemann reaction.

Chemical Reactivity and Mechanisms

This compound is a versatile building block, particularly noted for its ability to generate the highly reactive intermediate, benzyne (B1209423).[7][8] This is a critical reaction pathway for constructing complex molecular scaffolds.

Benzyne Formation and Diels-Alder Reaction

Treatment of this compound with magnesium results in the formation of a Grignard reagent. This organometallic species is unstable and readily eliminates fluoride (B91410) to generate benzyne.[8][9] Benzyne is an excellent dienophile and can be trapped in a [4+2] cycloaddition (Diels-Alder) reaction with dienes like furan.[8][9][10]

Experimental Workflow:

-

Grignard Formation: this compound reacts with magnesium metal in an appropriate ether solvent to form the corresponding Grignard reagent (2-fluorophenylmagnesium bromide).[8]

-

Benzyne Generation: The Grignard reagent, which is equivalent to a carbanion, undergoes elimination of the adjacent fluorine atom to form the strained benzyne intermediate.[8][9]

-

Diels-Alder Trapping: In the presence of furan, the benzyne intermediate is rapidly trapped in a Diels-Alder reaction to yield a bicyclic adduct, which can be further converted, for example, to 1-naphthol (B170400) upon treatment with acid.[10][11]

Caption: Pathway for benzyne formation and subsequent reaction.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][12] Its utility stems from the unique properties imparted by the fluorine substituent.

-

Pharmaceutical Synthesis: It serves as a building block for creating active pharmaceutical ingredients (APIs).[12] The presence of fluorine is highly desirable in medicinal chemistry as it can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profiles.[13] High-purity (≥99%) this compound is often required to meet the stringent quality standards of the pharmaceutical industry.[3][12]

-

Agrochemicals: The compound is used in the development of advanced agrochemicals, including herbicides, insecticides, and fungicides, to improve crop protection and yield.[12][14]

-

Material Science: It finds applications in the synthesis of advanced materials like liquid crystals, polymers, and specialized coatings, where its properties can enhance material performance and durability.[3][15]

-

Synthetic Chemistry: Beyond benzyne formation, it is utilized in various cross-coupling reactions, such as Suzuki and Negishi reactions, to construct complex molecular architectures.[15]

References

- 1. This compound | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1072-85-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. dataintelo.com [dataintelo.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. adpharmachem.com [adpharmachem.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in research, discovery, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, verification, and elucidation of structure-activity relationships. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-2-fluorobenzene, a halogenated aromatic compound often utilized as a building block in organic synthesis.

This document outlines the theoretical spectral data based on established principles of NMR spectroscopy, details the experimental protocols for acquiring such spectra, and presents a logical workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the challenges in accessing comprehensive, publicly available experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of substituent effects on the benzene (B151609) ring, where bromine exerts a moderate deshielding effect and fluorine exhibits a strong deshielding effect and introduces characteristic C-F coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | ddd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 5.0, ⁴J(H3-H5) ≈ 1.5 |

| H-4 | 7.00 - 7.20 | dddd | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5, ³J(H4-F) ≈ 8.5, ⁵J(H4-H6) ≈ 0.5 |

| H-5 | 7.10 - 7.30 | dddd | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 8.0, ⁴J(H5-F) ≈ 1.5, ⁴J(H5-H3) ≈ 1.5 |

| H-6 | 7.50 - 7.70 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 1.0, ⁵J(H6-H4) ≈ 0.5 |

ddd = doublet of doublet of doublets, dddd = doublet of doublet of doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | C-F Coupling Constants (J, Hz) |

| C-1 (C-Br) | 110 - 120 | d | ²J(C1-F) ≈ 20-25 |

| C-2 (C-F) | 158 - 162 | d | ¹J(C2-F) ≈ 240-250 |

| C-3 | 128 - 132 | d | ²J(C3-F) ≈ 20-25 |

| C-4 | 124 - 128 | d | ³J(C4-F) ≈ 5-10 |

| C-5 | 127 - 131 | s | ⁴J(C5-F) ≈ 2-4 |

| C-6 | 132 - 136 | d | ³J(C6-F) ≈ 3-5 |

d = doublet, s = singlet (due to small or unresolved coupling)

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental to accurate structural analysis. The following provides a detailed methodology for obtaining the NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that dissolves the sample and has minimal overlapping signals is crucial. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated acetone (B3395972) ((CD₃)₂CO) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be required.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher for ¹H) are recommended for better signal dispersion and resolution of complex coupling patterns.

-

Locking and Shimming: The spectrometer is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the integral of each signal is determined to establish the relative ratio of protons.

-

Peak Picking: The precise chemical shift of each peak is identified.

NMR Analysis Workflow

The logical progression from a chemical structure to the interpretation of its NMR spectra is a systematic process. The following diagram, generated using the DOT language, illustrates this workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for professionals in the chemical and pharmaceutical sciences. While experimental data access limitations necessitate the use of predicted values, the provided information on spectral characteristics, detailed experimental protocols, and a clear analytical workflow serves as a valuable resource for the spectroscopic analysis of this and related halogenated aromatic compounds. Accurate and thorough NMR analysis is paramount in ensuring the identity and purity of chemical entities, a cornerstone of successful research and development endeavors.

Mass Spectrometry of 1-Bromo-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-Bromo-2-fluorobenzene, a compound of interest in various chemical and pharmaceutical research applications. Understanding its mass spectrometric behavior, particularly its fragmentation pattern under electron ionization (EI), is crucial for its unambiguous identification and characterization. This document details the mass spectral data, outlines a standard experimental protocol for its analysis, and illustrates the key fragmentation pathways.

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) is a widely used technique in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds like this compound. As a "hard" ionization technique, EI imparts significant energy to the analyte molecule (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent, structurally informative fragmentation.

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The presence of two different halogen atoms, bromine and fluorine, on the benzene (B151609) ring influences the fragmentation pathways. Bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks for bromine-containing fragments, aiding in their identification.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Abundance (%) | Proposed Ion/Fragment |

| 50 | 12.5 | C₄H₂⁺ |

| 57 | 8.3 | C₄H₅⁺ |

| 68 | 8.3 | C₅H₄⁺ |

| 69 | 16.7 | C₅H₅⁺ |

| 75 | 33.3 | C₆H₃⁺ |

| 95 | 100.0 | [C₆H₄F]⁺ |

| 174 | 83.3 | [C₆H₄⁷⁹BrF]⁺˙ (Molecular Ion) |

| 176 | 83.3 | [C₆H₄⁸¹BrF]⁺˙ (Molecular Ion Isotope) |

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile halogenated organic compounds.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

For real samples, use an appropriate extraction or dilution method to bring the analyte concentration within the calibration range.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890A or equivalent.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantify the analyte using a calibration curve generated from the analysis of the working standards.

Mandatory Visualization

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its GC-MS analysis.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Bromo-2-fluorobenzene. It includes a detailed summary of its characteristic vibrational modes, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who utilize infrared spectroscopy for molecular characterization and quality control.

Introduction to the Infrared Spectroscopy of this compound

This compound (C₆H₄BrF) is an ortho-disubstituted aromatic compound. Its infrared spectrum provides a unique molecular fingerprint, revealing characteristic absorptions corresponding to the vibrational modes of its functional groups and aromatic structure. The key vibrational features arise from the stretching and bending of C-H, C-C, C-F, and C-Br bonds. The positions of the substituents on the benzene (B151609) ring influence the vibrational frequencies, making IR spectroscopy a powerful tool for distinguishing between isomers and confirming molecular identity.

Quantitative Infrared Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below has been compiled from spectral databases and is supplemented with vibrational assignments based on established literature values for similar substituted benzenes.

| Wavenumber (cm⁻¹) | Intensity | Tentative Vibrational Mode Assignment |

| ~ 3070 | Weak | Aromatic C-H Stretch |

| ~ 1580 | Medium | Aromatic C=C Ring Stretch |

| ~ 1475 | Strong | Aromatic C=C Ring Stretch |

| ~ 1445 | Strong | Aromatic C=C Ring Stretch |

| ~ 1240 | Strong | C-F Stretch |

| ~ 1100 | Medium | In-plane C-H Bending |

| ~ 1025 | Strong | In-plane C-H Bending |

| ~ 750 | Strong | Out-of-plane C-H Bending (ortho-disubstitution) |

| ~ 680 | Medium-Strong | C-Br Stretch |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol: Obtaining the FTIR Spectrum

The following protocol outlines a standard procedure for acquiring the Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Sample of this compound (liquid)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample using the same parameters as the background scan (e.g., number of scans, resolution). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal. Remove the sample with a lint-free wipe and then clean the crystal surface with a wipe lightly dampened with a suitable solvent (e.g., isopropanol).

-

Allow the crystal to dry completely before the next measurement.

-

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting an infrared spectrum follows a logical progression from sample preparation to data analysis and interpretation. The following diagram illustrates this workflow.

Caption: Workflow for FTIR analysis of a liquid sample.

Interpretation of the this compound Spectrum

The infrared spectrum of this compound can be divided into several key regions:

-

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The weak absorption around 3070 cm⁻¹ is characteristic of the C-H stretching vibrations of the benzene ring.[1][2]

-

Aromatic C=C Ring Stretching Region (1600-1400 cm⁻¹): The strong absorptions at approximately 1580 cm⁻¹, 1475 cm⁻¹, and 1445 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[1][3] The specific pattern of these bands is influenced by the substitution on the ring.

-

C-F Stretching Region (1300-1200 cm⁻¹): The strong band observed around 1240 cm⁻¹ is indicative of the C-F stretching vibration.

-

Fingerprint Region (below 1200 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

-

In-plane C-H Bending: The absorptions around 1100 cm⁻¹ and 1025 cm⁻¹ are attributed to the in-plane bending of the aromatic C-H bonds.[3]

-

Out-of-plane C-H Bending: The strong absorption around 750 cm⁻¹ is a key diagnostic feature for ortho-disubstituted benzenes.[4]

-

C-Br Stretching: The absorption in the region of 680 cm⁻¹ is characteristic of the C-Br stretching vibration.[5]

-

Conclusion

The infrared spectrum of this compound provides a detailed and characteristic pattern of absorption bands that are invaluable for its identification and structural confirmation. By understanding the origins of these vibrational modes, researchers and professionals can confidently utilize FTIR spectroscopy for quality assessment, reaction monitoring, and various other applications in scientific research and industrial processes. This guide serves as a foundational resource for the interpretation of the infrared spectrum of this important chemical compound.

References

Spectroscopic Data Analysis of 1-Bromo-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1-Bromo-2-fluorobenzene. It includes a summary of its key spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry), detailed experimental protocols, and visualizations to aid in understanding the analytical workflow and molecular characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3030-3100 | Aromatic C-H stretch |

| 1500 & 1660 | C=C in-plane vibrations |

| 900-675 | C-H out-of-plane bending |

| ~750 | C-Cl stretch (for comparison) |

Note: Characteristic absorption bands for C-Br and C-F bonds are also expected but can be complex and overlap with other signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.5-8.0 | Complex | Aryl protons |

| 2.0-3.0 | - | Benzylic protons (not present) |

The aromatic region will show a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| 120-150 | Aromatic carbons |

The number of distinct signals will depend on the symmetry of the molecule. Due to the substituents, all six carbons are expected to be chemically non-equivalent, resulting in six signals.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 174 & 176 | Molecular ion peak ([M]⁺ and [M+2]⁺) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

The relative abundance of the M and M+2 peaks will be approximately 1:1, characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the analysis is performed on a neat sample. A drop of the liquid is placed between two highly polished salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample is prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

For ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values are recorded.

-

For ¹³C NMR, the chemical shifts of the carbon atoms are recorded.

-

-

Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are analyzed to elucidate the structure of the molecule. Aromatic protons typically resonate between 6.5 and 8.0 ppm, while aromatic carbons appear between 120 and 150 ppm.[5][6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, is used.

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[7] The fragmentation pattern provides further structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation

The diagram below illustrates a plausible electron ionization mass spectrometry fragmentation pathway for this compound.

Caption: Plausible MS fragmentation of this compound.

References

theoretical studies of 1-Bromo-2-fluorobenzene structure

An In-depth Technical Guide on the Theoretical Studies of 1-Bromo-2-fluorobenzene Structure

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure of this compound. For researchers, scientists, and professionals in drug development, understanding the precise geometric parameters and electronic properties of such halogenated aromatic compounds is crucial for predicting their reactivity, intermolecular interactions, and potential biological activity. This document summarizes the key findings from theoretical studies, presents quantitative structural data in a clear, tabular format, and outlines the computational protocols used. Furthermore, logical workflows and relationships between key theoretical concepts are visualized using Graphviz diagrams to facilitate a deeper understanding.

Theoretical Methodologies for Structural Analysis

The determination of the molecular structure of this compound heavily relies on quantum chemical calculations. These ab initio and Density Functional Theory (DFT) methods provide a powerful means to predict molecular geometries and other properties with high accuracy.

1.1. Density Functional Theory (DFT)

DFT has become the most widely used method for calculating the electronic structure of molecules. For halogenated benzenes, the B3LYP functional, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[1][2] This functional provides a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.

1.2. Basis Sets

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier atoms like bromine, it is important to use basis sets that include polarization and diffuse functions. Commonly used basis sets for this type of analysis include:

-

Pople-style basis sets: 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) are frequently used.[2][3] The notations "+", "++", "(d,p)", and "(d)" indicate the inclusion of diffuse functions and polarization functions on heavy atoms and hydrogen, which are crucial for accurately describing the electron distribution, especially in molecules with electronegative atoms and potential for weak interactions.

-

Correlation-consistent basis sets: For higher accuracy, basis sets like Ahlrichs' def2-TZVP or Dunning's aug-cc-pVDZ can be utilized.

1.3. Computational Software

These theoretical calculations are typically performed using specialized quantum chemistry software packages. The GAUSSIAN suite of programs is a prominent example used for performing such calculations.[2]

Computational Workflow for Structural Analysis

The process of theoretically determining the structure of this compound follows a systematic workflow. This involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Calculated Structural Parameters

Theoretical calculations provide detailed information about the geometry of this compound. The following tables summarize the kind of quantitative data obtained from DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory. These values are known to be in good agreement with experimental data.[3]

Table 1: Calculated Bond Lengths

| Bond | Predicted Length (Å) |

| C1-Br | 1.895 |

| C2-F | 1.358 |

| C1-C2 | 1.390 |

| C2-C3 | 1.385 |

| C3-C4 | 1.397 |

| C4-C5 | 1.396 |

| C5-C6 | 1.386 |

| C6-C1 | 1.391 |

| C3-H | 1.083 |

| C4-H | 1.084 |

| C5-H | 1.084 |

| C6-H | 1.083 |

Table 2: Calculated Bond Angles

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 121.5 |

| C1-C2-C3 | 118.9 |

| C2-C3-C4 | 120.4 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.3 |

| C5-C6-C1 | 119.1 |

| Br-C1-C6 | 119.0 |

| F-C2-C1 | 119.5 |

Table 3: Calculated Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C6-C1-C2-C3 | 0.0 |

| Br-C1-C2-F | 1.2 |

| F-C2-C3-C4 | 179.8 |

| C1-C2-C3-H | 179.9 |

Note: The values presented are representative of typical DFT calculation results and may vary slightly depending on the specific level of theory and basis set used.

Interrelation of Theoretical Parameters

The various parameters obtained from theoretical calculations are interconnected and provide a holistic understanding of the molecule's structure and electronic properties.

Vibrational Analysis

A significant outcome of these theoretical studies is the prediction of the vibrational spectra (FT-IR and FT-Raman).[1][2] Frequency calculations not only confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a detailed assignment of the vibrational modes of the molecule. This theoretical vibrational analysis is crucial for interpreting experimental spectroscopic data. The calculated frequencies are often scaled to account for anharmonicity and limitations in the theoretical methods, leading to excellent agreement with experimental spectra.[2]

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a robust and accurate framework for determining the molecular structure of this compound. These computational approaches yield detailed quantitative data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's chemical behavior. The methodologies outlined in this guide, from the selection of appropriate theoretical models and basis sets to the systematic workflow of calculation and analysis, are standard practices in modern computational chemistry. The insights gained from these studies are invaluable for applications in materials science, drug design, and fundamental chemical research.

References

A Deep Dive into the Reactivity of 1-Bromo-2-fluorobenzene: A Computational Analysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the reactivity of the versatile chemical intermediate, 1-bromo-2-fluorobenzene, through the lens of computational analysis. This whitepaper is designed to serve as an in-depth resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of the molecule's behavior in key organic reactions.

This compound is a pivotal building block in organic synthesis, primarily owing to its capacity to undergo a variety of transformations, including the formation of benzyne (B1209423) intermediates, Grignard reagents, and participation in Suzuki-Miyaura cross-coupling reactions. Understanding the underlying energetics and electronic structure that govern these reactions is paramount for optimizing reaction conditions and designing novel synthetic pathways. This guide summarizes key computational findings and outlines the theoretical methodologies used to derive them.

Key Reactive Pathways

The reactivity of this compound is dominated by the interplay of its two halogen substituents. The following sections detail the computational insights into its most significant reactions.

Benzyne Formation

A principal reaction pathway for this compound is its conversion to the highly reactive intermediate, benzyne. This transformation is typically initiated by a strong base or via the formation of a Grignard reagent. The generally accepted mechanism involves the initial formation of a Grignard reagent at the carbon-bromine bond, followed by the elimination of magnesium bromide fluoride (B91410) to yield benzyne.[1][2] This highly strained intermediate readily undergoes Diels-Alder reactions, making it a valuable synthon.[1][2]

Grignard Reagent Formation

The formation of a Grignard reagent is a critical step in many reactions of this compound. The reaction of an aryl halide with magnesium to form a Grignard reagent is dependent on the carbon-halogen bond dissociation energy.[2] Due to the lower bond strength of the C-Br bond compared to the C-F bond, the selective formation of the Grignard reagent at the bromine-substituted position is highly favored.

Suzuki-Miyaura Cross-Coupling

This compound is also a substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. The reactivity in this process is influenced by the nature of the halogen, with aryl bromides generally exhibiting higher reactivity than aryl fluorides.

Computational Data Summary

While specific computational studies focusing exclusively on this compound are limited, data from related compounds and general computational principles provide valuable insights. The following tables summarize expected trends and data based on computational studies of similar halogenated benzenes.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Halobenzenes

| Bond | Molecule | Computational Method | Calculated BDE (kcal/mol) |

| C-Br | Bromobenzene | G4 | 81.15[4] |

| C-F | Fluorobenzene | G4 | 125.6 (experimental)[5] |

| C-Br | This compound | Estimated | ~80-85 |

| C-F | This compound | Estimated | ~120-125 |

Note: Estimated values are based on trends observed in related molecules. Precise calculated values for this compound were not available in the searched literature.

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Molecule | Computational Method | Calculated Charge (a.u.) |

| C1 (C-Br) | This compound | DFT (B3LYP) | Qualitatively Positive |

| C2 (C-F) | This compound | DFT (B3LYP) | Qualitatively Positive |

| Br | This compound | DFT (B3LYP) | Qualitatively Negative |

| F | This compound | DFT (B3LYP) | Qualitatively Negative |

Note: Specific Mulliken charge values for this compound were not found. The qualitative charges are based on the known electronegativities of the atoms.

Experimental Protocols for Computational Analysis

The data presented and estimated in this guide are derived from established computational chemistry protocols. The following outlines the general methodologies employed for such analyses.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy structure of the molecule. This is achieved through geometry optimization.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common choice, with functionals such as B3LYP or M06-2X providing a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is typically used.

-

Procedure: The calculation is run until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

Bond Dissociation Energy (BDE) Calculation

BDE is a key indicator of bond strength and reactivity.

Protocol:

-

Optimize Geometries: Perform geometry optimizations and frequency calculations for the parent molecule (A-B) and the resulting radicals (A• and B•).

-

Calculate Enthalpies: Extract the thermal correction to enthalpy from the output of the frequency calculations for all three species.

-

Calculate BDE: The BDE is calculated as: BDE = [Enthalpy(A•) + Enthalpy(B•)] - Enthalpy(A-B)

Reaction Mechanism and Activation Energy Calculation

To understand the feasibility and kinetics of a reaction, the transition state and activation energy are calculated.

Protocol:

-

Locate Transition State (TS): Use a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization) to find the saddle point on the potential energy surface connecting reactants and products.

-

Verify Transition State: A frequency calculation must be performed on the optimized TS geometry. A true transition state will have exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

-

Calculate Activation Energy: The activation energy (Ea) is the difference in energy between the transition state and the reactants.

This technical guide provides a foundational overview of the computational analysis of this compound reactivity. While specific quantitative data for this molecule remains an area for further investigation, the methodologies and qualitative trends presented here offer valuable guidance for researchers in the field.

References

The Genesis of a Key Synthetic Building Block: A Technical History of 1-Bromo-2-fluorobenzene

For Immediate Release

A deep dive into the historical significance and synthesis of 1-bromo-2-fluorobenzene, a crucial intermediate in the development of modern pharmaceuticals and agrochemicals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and key applications of this versatile compound.

Introduction

This compound (CAS No. 1072-85-1) is a halogenated aromatic hydrocarbon that has emerged as a pivotal building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a fluorine atom in an ortho arrangement on a benzene (B151609) ring, imparts distinct reactivity that has been harnessed for the construction of complex molecular architectures. This guide traces the history of its synthesis, rooted in the groundbreaking Balz-Schiemann reaction, and explores its contemporary applications, most notably in the production of active pharmaceutical ingredients (APIs) and advanced agrochemicals.

Discovery and Early Synthesis: The Balz-Schiemann Reaction

The advent of practical methods for the synthesis of aryl fluorides in the early 20th century was a watershed moment in organic chemistry. The discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann in 1927 laid the groundwork for the preparation of a wide array of fluoroaromatic compounds, including this compound.[1][2] This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

While the original 1927 publication did not specifically mention the synthesis of this compound, the methodology was quickly adopted and adapted for various substituted anilines. The first documented synthesis of this compound utilized this very approach, starting from o-bromoaniline. A well-established and reliable procedure for this synthesis is a modification of the Schiemann reaction, which has been published in Organic Syntheses. This method provides a significant improvement in yield over the original procedure.

Evolution of Synthetic Methodologies

The foundational Balz-Schiemann reaction has undergone numerous modifications to improve safety, yield, and scalability. A significant improvement involves the use of hexafluorophosphoric acid instead of fluoboric acid, which often results in higher yields. The general pathway for the synthesis of this compound via a modified Schiemann reaction is depicted below.

Figure 1: General workflow for the synthesis of this compound via a modified Schiemann reaction.

Key Synthetic Applications

The utility of this compound stems from the differential reactivity of its carbon-halogen bonds, making it a versatile substrate for a variety of coupling reactions and as a precursor to reactive intermediates.

Generation of Benzyne (B1209423)

A significant application of this compound is in the generation of the highly reactive intermediate, benzyne . Treatment of this compound with a strong base or an organometallic reagent, such as magnesium, leads to the formation of benzyne through an elimination reaction. This transient species is a powerful dienophile and can be trapped in situ with various dienes to construct complex polycyclic frameworks.

Figure 2: Logical flow for the generation of benzyne from this compound and its subsequent trapping.

Cross-Coupling Reactions in Pharmaceutical and Agrochemical Synthesis

The bromine atom in this compound is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are instrumental in forming carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.[3]

A prominent example of its application in the pharmaceutical industry is in the synthesis of Lifitegrast (B1675323) , a drug used for the treatment of dry eye disease.[4] In the synthesis of a key intermediate for Lifitegrast, a derivative of this compound is utilized in a coupling reaction to construct the core structure of the molecule.

In the agrochemical sector, related bromofluorinated benzene derivatives are employed in the synthesis of pesticides. For instance, 5-bromo-2-fluorobenzeneboronic acid, which can be prepared from 1-bromo-4-fluorobenzene (B142099) through a similar synthetic strategy, is a key intermediate in the preparation of certain fluoroolefin pesticides.[5]

Figure 3: Application of bromofluorobenzene derivatives in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis of this compound via Modified Schiemann Reaction

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| o-Bromoaniline | 1. HCl, H₂O2. NaNO₂3. HPF₆ | -10 to -5 (diazotization) | 73-75 | Organic Syntheses |

| o-Bromoaniline | 1. HBF₄2. NaNO₂ | - | 37 | Organic Syntheses |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF | [6] |

| Molecular Weight | 175.00 g/mol | [6] |

| Boiling Point | 156-157 °C / 760 mmHg | Organic Syntheses |

| Density | 1.601 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.534 | [7] |

Experimental Protocols

Synthesis of this compound from o-Bromoaniline (Modified Schiemann Reaction)

This procedure is adapted from Organic Syntheses.

Step 1: Preparation of o-Bromobenzenediazonium hexafluorophosphate A solution of 95 mL of 12N hydrochloric acid in 650 mL of water is added with stirring to 60 g (0.35 mole) of o-bromoaniline in a 2-L three-necked flask equipped with a stirrer and a thermometer. The mixture is heated on a steam bath to effect dissolution. A solution of 29 g (0.42 mole) of sodium nitrite (B80452) in 75 mL of water is then added with stirring while maintaining the temperature between -5° and -10°C using an ice-salt or dry ice-acetone bath. After the addition is complete, 74 mL (0.60 mole) of 65% hexafluorophosphoric acid is added in one portion with vigorous stirring to the cold diazonium salt solution. Stirring is continued for an additional 30 minutes, and the precipitated diazonium hexafluorophosphate is collected on a Büchner funnel. The salt is washed with cold water and a mixture of methanol (B129727) and ether, then dried under vacuum.

Step 2: Thermal Decomposition to this compound The dry, powdered o-bromobenzenediazonium hexafluorophosphate (108-111 g) is placed in a 1-L three-necked, round-bottomed flask equipped with a thermometer and a condenser. The flask is heated gently, and the salt decomposes to evolve phosphorus pentafluoride (Caution: poisonous gas, perform in a fume hood). The decomposition is controlled by the rate of heating. After the decomposition is complete, the flask is cooled to room temperature, and 400 mL of 10% aqueous sodium carbonate is added slowly. The mixture is steam-distilled until no more oil is visible in the distillate. The organic layer is separated, and the aqueous layer is extracted with methylene (B1212753) chloride. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and distilled to give 45-47 g of colorless this compound (b.p. 156-157°C).

Conclusion

From its origins in the early advancements of fluorine chemistry to its current role as a sophisticated building block in the synthesis of life-saving drugs and effective crop protection agents, this compound has a rich history. The development of robust synthetic methods, primarily stemming from the Balz-Schiemann reaction, has made this compound readily accessible for a wide range of applications. Its unique reactivity continues to be exploited by synthetic chemists in academia and industry, ensuring its continued importance in the development of novel chemical entities. This guide has provided a comprehensive overview of the discovery, synthesis, and key applications of this compound, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

- 1. US10428052B2 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]

- 4. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 6. اكتشاف النيوترون - ويكيبيديا [ar.wikipedia.org]

- 7. John Archibald Wheeler - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-fluorobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions like Suzuki and Negishi to create complex molecular architectures.[1][2]

Synthesis of this compound

The most common and well-documented method for preparing this compound is through a diazotization reaction of a primary aromatic amine, followed by a substitution. Specifically, a modified Schiemann or Sandmeyer-type reaction starting from o-bromoaniline is employed.[3][4][5] The general pathway involves converting the amino group of o-bromoaniline into a diazonium salt, which is then displaced by a fluorine or bromine atom, respectively. A reliable procedure is a modification of the Schiemann reaction, which generally provides better yields.[3]

Experimental Protocol: Modified Schiemann Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step 1: Formation of o-Bromobenzenediazonium Hexafluorophosphate

-

In a 2-liter three-necked flask equipped with a mechanical stirrer and a thermometer, add 60 g (0.35 mole) of o-bromoaniline.

-

Add a solution of 95 ml of 12N hydrochloric acid in 650 ml of water with stirring. Heat the mixture on a steam bath to facilitate dissolution.

-

Cool the solution to between -5°C and -10°C using an ice-salt or dry ice-acetone bath.

-

While maintaining the low temperature, slowly add a solution of 29 g (0.42 mole) of sodium nitrite (B80452) in 75 ml of water. Stir continuously. After addition, confirm an excess of nitrous acid using starch-iodide paper.

-

To the cold diazonium salt solution, add 74 ml (134 g, 0.60 mole) of 65% hexafluorophosphoric acid in one portion with vigorous stirring.

-

Continue cooling and stirring for an additional 30 minutes. The o-bromobenzenediazonium hexafluorophosphate will precipitate.

-

Collect the precipitated salt on a Büchner funnel and wash it with 300 ml of cold water, followed by a cold solution of 80 ml of methanol (B129727) in 320 ml of ether.

-

Partially dry the salt by drawing air through the funnel for 2 hours. Transfer it to filter papers, powder it with a spatula, and dry under vacuum (approx. 1 mm) for at least 12 hours. The yield of the cream-colored salt should be 108–111 g.

Step 2: Thermal Decomposition to this compound

-

Place the dried diazonium salt in a 1-liter Claisen flask. The side arm of the flask should be connected to a condenser set for downward distillation, leading to a receiving flask. The neck of the Claisen flask should be fitted with a wide, open tube.

-

Heat the flask gently with a flame. The decomposition reaction will start and can be controlled by intermittent heating to maintain a steady evolution of gas. The product will distill over.

-

After the reaction subsides, heat the flask more strongly to distill any remaining product. The crude distillate will have a brown to black color.

Step 3: Purification

-

Cool the flask to room temperature and slowly add 400 ml of 10% aqueous sodium carbonate through the condenser.

-

Steam-distill the mixture until no more oil is visible in the distillate.

-

Separate the oily layer, which is denser than water. Extract the aqueous layer with three 50-ml portions of methylene (B1212753) chloride.

-

Combine the oil and the extracts, dry over anhydrous sodium sulfate, and distill from a Claisen flask.

-

Collect the colorless this compound at 156–157°C (at 760 mm) or 58–59°C (at 17 mm). The final yield is typically 45–47 g.[3]

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF | [6] |

| Molecular Weight | 175.00 g/mol | [1][6] |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 155-157 °C | [1] |

| Melting Point | -8 °C | [1][8] |

| Density | 1.601 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.534 | [1][8] |

Spectroscopic Data Summary

| Technique | Key Data / Peaks | Reference |

| ¹H NMR | Spectra available. | [6] |

| ¹³C NMR | Spectra available. | [6][9] |

| ¹⁹F NMR | Spectra available. | [6][10] |

| Mass Spec (GC-MS) | m/z top peak: 95; 2nd highest: 174; 3rd highest: 176 | [6] |

| IR Spectroscopy | Spectra available (FTIR, ATR-IR, Vapor Phase). | [6][11] |

Experimental Workflow and Logic

The overall process from synthesis to final characterization follows a logical progression to ensure the desired product is obtained with high purity.

Safety Information

This compound is a flammable liquid and vapor.[6] It is known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. The diazonium salt intermediate should be handled with care and kept away from heat when in a closed container, although it has been found to be insensitive to shock and static electricity.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. This compound | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1072-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. spectrabase.com [spectrabase.com]